molecular formula C5H9NNaO4 B098486 Sodium L-glutamate CAS No. 16690-92-9

Sodium L-glutamate

Cat. No.: B098486
CAS No.: 16690-92-9
M. Wt: 170.12 g/mol
InChI Key: UVZZAUIWJCQWEO-DFWYDOINSA-N
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Description

Sodium L-glutamate, also known as Monosodium glutamate (MSG), is a white crystalline substance and a sodium salt of the amino acid glutamic acid . It is used to intensify the natural flavor of certain foods and is an important ingredient in the cuisines of China and Japan . MSG is naturally present at high levels in tomatoes and Parmesan cheese . It was first identified as a flavor enhancer in 1908 by Japanese chemist Ikeda Kikunae .


Synthesis Analysis

Glutamate is synthesized from ammonium and alpha ketoglutaric acid, a tricarboxylic acid (TCA) cycle intermediate . This synthesis requires the oxidation of either NADH or NADPH . The enzymes involved in glutamate synthesis, glutamate dehydrogenase (EC 1.4.1.4) and glutamate synthase (EC 1.4.1.13), are reversible .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various components. It has been studied using various techniques such as dielectric relaxation spectroscopy (DRS) and statistical mechanics .


Chemical Reactions Analysis

Glutamate undergoes various chemical reactions. An electrochemical aptamer-based sensor was developed for glutamate, which is crucial for studying signal transmission and diagnosing pathological conditions in the brain . Glutamate also reacts with water molecules beyond the first hydration shell .


Physical and Chemical Properties Analysis

This compound is a bright, white powder similar to salt . It is soluble in water . Aqueous solutions of this compound were investigated by dielectric relaxation spectroscopy (DRS) and statistical mechanics to study the hydration and dynamics of the L-glutamate anion .

Scientific Research Applications

1. Application in Cellulose Modification

Sodium L-glutamate has been identified as an efficient catalyst for cross-linking between butanetetracarboxylic acid (BTCA) and cellulose. In a study by Ji, Tang, Hu, and Yan (2019), this compound was found to significantly improve the anti-wrinkle properties of treated fabrics, suggesting its potential application in textile manufacturing (Ji, Tang, Hu, & Yan, 2019).

2. Involvement in Neuronal Function

This compound plays a vital role in brain functions. According to a study by Rose, Ziemens, Untiet, and Fahlke (2018), sodium-dependent glutamate transporters are crucial for synaptic transmission, shaping synaptic transmission and protecting neurons from hyper-excitability and excitotoxic damage (Rose, Ziemens, Untiet, & Fahlke, 2018).

3. Role in Flavor Enhancement

This compound is commonly used as a flavor enhancer in the food industry. Butnariu and Sarac (2019) highlighted its use in enhancing the flavor of dishes, despite having no taste itself. It activates when combined with spices or flavored foods, suggesting its broad application in culinary arts (Butnariu & Sarac, 2019).

4. Protective Role Against Toxicity

Research has also explored this compound's protective role against toxicity. Hajihasani et al. (2020) discussed the protective effects of natural products against this compound-induced toxicity, indicating its significance in understanding and mitigating health disorders like neurotoxicity and hepatotoxicity (Hajihasani, Soheili, Zirak, Sahebkar, & Shakeri, 2020).

5. Production Using Microorganisms

The production of L-glutamic acid, the form used as a food additive, involves microorganisms like Corynebacterium glutamicum. A study by Shyamkumar, Moorthy, Ponmurugan, and Baskar (2014) detailed the production process using submerged fermentation, indicating its biotechnological applications (Shyamkumar, Moorthy, Ponmurugan, & Baskar, 2014).

Mechanism of Action

Glutamate activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Future Directions

Future research on Sodium L-glutamate is focused on its role in the nervous system and its potential effects on neuronal viability linked to the pathogenesis and/or progression of neurodegenerative diseases . Another area of interest is the study of the hydration and dynamics of the L-glutamate anion .

Properties

CAS No.

16690-92-9

Molecular Formula

C5H9NNaO4

Molecular Weight

170.12 g/mol

IUPAC Name

disodium;(2S)-2-aminopentanedioate

InChI

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1

InChI Key

UVZZAUIWJCQWEO-DFWYDOINSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)N.[Na]

impurities

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence.
Limits of impurities: Chlorides, 0.2%;  Arsenic, 3 ppm (as As);  Heavy metals, 20 ppm;  Lead, 10 ppm

SMILES

C(CC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+]

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.[Na]

boiling_point

225 °C (decomposes)

Color/Form

White free flowing crystals or crystalline powder
Forms rhombic prisms when crystallized from wate

density

26.2 (saturated water solution at 20 °C)

melting_point

450 °F (Decomposes) (NTP, 1992)

16690-92-9
68187-30-4
142-47-2
16177-21-2

physical_description

White, practically odourless crystals or crystalline powder

Pictograms

Irritant

Related CAS

28826-18-8

solubility

Freely soluble in water;  practically insoluble in ethanol or ether

Synonyms

Accent
Glutamate, Sodium
Monosodium Glutamate
MSG
Sodium Glutamate
Vestin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium L-glutamate

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